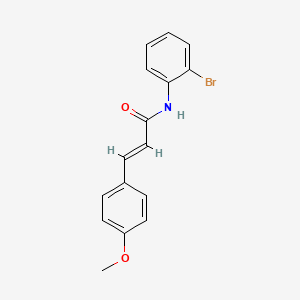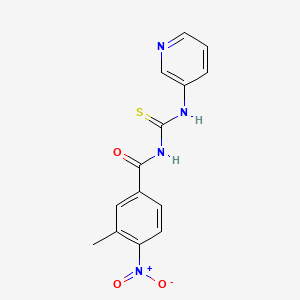
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features both phenoxy and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with furan-2-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy and furan moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-dimethylphenoxy)acetic acid
- Furan-2-ylmethylamine
- 2-(2,4-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of phenoxy and furan moieties in its structure. This combination imparts specific chemical and biological properties that are not present in similar compounds. For example, the presence of the furan ring can enhance its reactivity and potential interactions with biological targets compared to compounds lacking this moiety.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-14(12(2)8-11)19-10-15(17)16-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMFQKAVCKULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
![N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)
![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![Methyl 2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetate](/img/structure/B5795691.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5795703.png)
